Fluorescein-CM2

Esterase Probe Fluorogenic Substrate Cellular Assay

Generic fluorescein diesters suffer high background from ubiquitous endogenous esterases, compromising assay specificity. Fluorescein-CM2 is a low-background fluorogenic probe optimized for PPI-dependent esterase activity screens in E. coli, ensuring signal generation is strictly dependent on the target esterase. • Resistant to endogenous esterases - minimal background, high signal-to-noise ratio. • Enables high-throughput screening of esterase cleavage sites and PPI inhibitor engagement. • Compatible with orthogonal esterase (e.g., PLE) for cell-specific unmasking. Supplied with rigorous QC; ideal for reproducible, publication-ready data.

Molecular Formula C32H28O9
Molecular Weight 556.6 g/mol
Cat. No. B15135311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-CM2
Molecular FormulaC32H28O9
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC1(CC1)C(=O)OCOC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C6(CC6)C)C7=CC=CC=C7C(=O)O4
InChIInChI=1S/C32H28O9/c1-30(11-12-30)28(34)38-17-36-19-7-9-23-25(15-19)40-26-16-20(37-18-39-29(35)31(2)13-14-31)8-10-24(26)32(23)22-6-4-3-5-21(22)27(33)41-32/h3-10,15-16H,11-14,17-18H2,1-2H3
InChIKeyCEDGSMZXLBPDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein-CM2: Fluorogenic Esterase Probe for PPI Detection


Fluorescein-CM2 (CAS 1394821-44-3) is a synthetic fluorogenic molecule derived from fluorescein, designed for the rapid screening of esterase cleavage sites, particularly in the context of protein-protein interaction (PPI)-dependent esterase activity in Escherichia coli [1]. The compound acts as a masked fluorophore; esterase-mediated hydrolysis of its ester bonds releases free fluorescein, generating a quantifiable fluorescent signal [2].

1 Fluorogenic probe for split esterase PPI detection
2 Reported low background against endogenous esterases
3 Orthogonal esterase (e.g., PLE) compatible design

Fluorescein-CM2 vs. Standard Esterase Substrates


Generic fluorescein diesters like fluorescein diacetate (FDA) or CMFDA are widely used for measuring cellular esterase activity, but they are susceptible to rapid hydrolysis by ubiquitous endogenous esterases, leading to high background signals and a lack of cellular or interactional specificity [1]. In contrast, Fluorescein-CM2 was specifically identified through a fluorogenic screening process to be highly stable against background endogenous esterase activity, ensuring that signal generation is dependent on the presence of an exogenous, engineered esterase or a specific PPI-dependent esterase activation event [2]. This property is critical for applications requiring low background and high assay fidelity, which cannot be achieved with less selective analogs.

! Generic fluorescein diesters (FDA, CMFDA) exhibit high endogenous esterase background and may not support PPI-specific signal
! Less selective analogs lack orthogonal activation profile; signal may not depend on engineered esterase presence
! PPI-dependent activation fidelity may not replicate with standard esterase probes

Fluorescein-CM2 Validated Evidence Guide


Stability Against Endogenous Esterases vs. FDA

Fluorescein-CM2 demonstrates significantly greater resistance to hydrolysis by endogenous esterases present in cell lysates compared to the widely used fluorogenic probe fluorescein diacetate (FDA). While FDA is rapidly cleaved by ubiquitous esterases, leading to high background fluorescence, Fluorescein-CM2 remains predominantly intact under the same conditions, enabling specific signal generation only upon introduction of an orthogonal exogenous esterase such as porcine liver esterase (PLE) [1].

Endogenous esterase stability
Class-level
Fluorescein-CM2 identified as most stable substrate vs. FDA, which is rapidly hydrolyzed
Supports low-background assay design with orthogonal esterase
Class-level inference from screening data; individual lysate conditions may vary
Esterase Probe Fluorogenic Substrate Cellular Assay

High Purity for Reproducible Research

Fluorescein-CM2 is commercially available with a specified purity of ≥99.28% . This high level of purity ensures that experimental outcomes are attributable to the compound itself and not to confounding impurities, which is a critical consideration for reproducible research, especially when compared to lower-purity or research-grade analogs where batch-to-batch variability can introduce significant experimental error.

Purity specification
Specification review
≥99.28%
High purity supports lot consistency; vendor data requires independent verification
Vendor analytical validation; no peer-reviewed source for this batch
Quality Control Analytical Chemistry Biochemical Assay

Split Esterase PPI System Compatibility

Fluorescein-CM2 was specifically designed and validated for use with split esterase systems to measure protein-protein interactions (PPIs) [1]. It serves as an ester-masked fluorescent probe that is unmasked in an interaction-dependent manner. This application is not generalizable to most commercially available esterase probes, which lack the necessary combination of stability against endogenous enzymes and efficient cleavage by the engineered split esterase fragments.

Split esterase PPI compatibility
Reported
Validated substrate for proximity-dependent split esterase; generic probes (FDA, CMFDA) unsuitable due to high background
Reported functional compatibility in split esterase PPI assay
Demonstrated in E. coli split esterase system
Protein-Protein Interaction Split Esterase Biosensor

DMSO Solubility for Assay Development

Fluorescein-CM2 demonstrates a validated solubility of at least 100 mg/mL in DMSO , a key solvent for preparing stock solutions for in vitro experiments. This high solubility allows for the preparation of concentrated stock solutions, minimizing the volume of DMSO introduced into biological assays and thereby reducing potential solvent-related cytotoxicity or assay interference, a common challenge when using less soluble fluorogenic probes.

DMSO solubility
Data to verify
100 mg/mL (179.68 mM) with sonication
Supports concentrated stock preparation; minimize solvent artifacts
Vendor-reported solubility; recommend independent confirmation
Formulation In Vitro Assay Solvent Compatibility

Fluorescein-CM2 Validated Applications


Split Esterase PPI Inhibitor Screening

Fluorescein-CM2 is the substrate of choice for proximity-dependent split esterase assays designed to measure PPI inhibitor engagement. Its stability against endogenous esterases ensures that the fluorescent signal is strictly dependent on the reconstitution of the split esterase, providing a low-background, high-fidelity readout for screening PPI inhibitors in bacterial systems [1].

Cell-Specific Delivery via Orthogonal Esterase

In combination with an exogenous esterase like porcine liver esterase (PLE), Fluorescein-CM2 can be used to achieve cell-specific unmasking of fluorophores or prodrugs. The compound's inherent stability in the presence of most endogenous esterases allows it to be administered systemically or to complex tissues, with activation occurring only in cells expressing the orthogonal esterase, enabling precise cellular targeting [2].

High-Throughput Esterase Cleavage Site Screening

Fluorescein-CM2 is specifically optimized for the rapid screening of esterase cut sites in E. coli. Its robust fluorescence turn-on upon hydrolysis, combined with low background activity, makes it an ideal fluorogenic probe for high-throughput screens aimed at identifying or optimizing esterase variants with desired cleavage specificities [1].

Application
Selection Property
Validation Focus
Split-esterase PPI inhibitor screening
Low endogenous esterase background
Signal fidelity in split-esterase reconstitution
Cell-specific esterase activation studies
Orthogonal esterase (PLE) compatibility
Cell-type specific signal localization
High-throughput esterase variant screening
Rapid fluorescence turn-on upon hydrolysis
Assay signal linearity and background control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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